3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that features a fluorine atom, a methyl group, and a tetrazole ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The methyl group can be introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or other parts of the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and tetrazole ring can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid
- 2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid
- 3-Fluoro-2-(5-methyl-1H-tetrazol-1-yl)phenylacetic acid
Uniqueness
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the combination of its fluorine atom, methyl group, and tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C9H7FN4O2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
3-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-6(9(15)16)3-2-4-7(8)10/h2-4H,1H3,(H,15,16) |
InChI Key |
ZAQNFIHNEBQMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.